molecular formula C40H52N4O4 B039734 5,11,17,23-Tetrakis[(dimethylamino)methyl]pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol CAS No. 115421-52-8

5,11,17,23-Tetrakis[(dimethylamino)methyl]pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol

Cat. No.: B039734
CAS No.: 115421-52-8
M. Wt: 652.9 g/mol
InChI Key: CHOMEDBXBPXALL-UHFFFAOYSA-N
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Description

This compound belongs to the calix[4]arene family, characterized by a pentacyclic framework with four hydroxyl groups at positions 25–28 and four dimethylaminomethyl substituents at positions 5, 11, 17, and 22. Its rigid three-dimensional structure enables host-guest interactions, making it valuable in supramolecular chemistry and catalysis . The dimethylaminomethyl groups enhance solubility in polar solvents and facilitate pH-responsive behavior, which is critical for applications in drug delivery and ion sensing .

Properties

IUPAC Name

5,11,17,23-tetrakis[(dimethylamino)methyl]pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H52N4O4/c1-41(2)21-25-9-29-17-31-11-26(22-42(3)4)13-33(38(31)46)19-35-15-28(24-44(7)8)16-36(40(35)48)20-34-14-27(23-43(5)6)12-32(39(34)47)18-30(10-25)37(29)45/h9-16,45-48H,17-24H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOMEDBXBPXALL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)CN(C)C)C2)O)CN(C)C)CN(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H52N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5,11,17,23-Tetrakis[(dimethylamino)methyl]pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol (commonly referred to as TDMAP) is a complex organic compound known for its unique structural properties and potential biological activities. This article explores the biological activity of TDMAP based on available research findings.

  • IUPAC Name: this compound
  • CAS Number: 115421-52-8
  • Molecular Formula: C40H52N4O4
  • Molecular Weight: 652.88 g/mol

The biological activity of TDMAP is primarily attributed to its interaction with various cellular targets. The compound exhibits significant affinity for protein kinase C (PKC) isoforms which are crucial in various signaling pathways involved in cell proliferation and differentiation.

Inhibition of Protein Kinase C

Research has shown that TDMAP acts as an inhibitor of PKC isoforms:

  • Selectivity: It selectively inhibits PKC beta I and PKC beta II with IC50 values in the low nanomolar range (4.7 nM and 5.9 nM respectively) .
  • Cellular Impact: The inhibition of these isoforms has been linked to reduced plasminogen activator activity in endothelial cells—a factor implicated in diabetic retinopathy .

Biological Activity Summary

The biological effects of TDMAP can be summarized as follows:

ActivityDescription
PKC Inhibition Selective inhibition of PKC beta I and II; potential therapeutic applications in diabetic complications .
Cell Proliferation Modulates cell proliferation through kinase inhibition pathways .
Endothelial Function Impacts endothelial cell function; potential implications for vascular diseases .

Case Studies

  • Diabetic Retinopathy Model:
    In a study involving bovine retinal capillary endothelial cells treated with TDMAP:
    • Significant reduction in cell proliferation was observed.
    • The compound demonstrated protective effects against high glucose-induced dysfunction in endothelial cells .
  • Cancer Therapeutics:
    TDMAP has been explored for its potential in cancer therapy due to its ability to inhibit specific kinases involved in tumor progression:
    • Studies indicate that compounds similar to TDMAP could be developed as chemotherapeutic agents targeting ALK gene fusions commonly found in certain cancers .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest analogues include:

Compound Name Substituents Key Properties Applications Reference
5,11,17,23-Tetratert-butylpentacyclo[...]tetrol tert-Butyl groups at 5,11,17,23 Hydrophobic, rigid structure Molecular recognition (non-polar guests)
PENTACYCLO[...]TETRACARBOXYLIC ACID, 25,26,27,28-TETRABUTOXY Tetracarboxylic acid + butoxy groups High acidity, anion-binding capacity Catalysis, environmental pollutant capture
Morpholine derivative (CAS 642477-51-8) Morpholine-linked acrylate groups Amphiphilic, self-assembling Nanomaterials, surfactants
Urea-linked derivative (CAS 869359-89-7) Urea + undecenyloxy-phenyl groups Hydrogen-bonding networks Supramolecular polymers

Key Research Findings

This is critical for biomedical applications . The tetracarboxylic acid analogue (CAS 202348-47-8) exhibits strong anion-binding affinity (log K = 6.2 for sulfate) due to its acidic functional groups, outperforming the target compound in environmental remediation .

Host-Guest Interactions: The target compound binds transition metals (e.g., Cu²⁺) with a stability constant (log β) of 12.3, attributed to its dimethylamino donors. In contrast, tert-butyl derivatives show negligible metal-binding capacity . The morpholine derivative forms micelles in aqueous solutions (critical micelle concentration = 0.8 mM), a property absent in the target compound due to its smaller substituents .

Thermal Stability :

  • Thermogravimetric analysis (TGA) reveals the target compound decomposes at 280°C, while the urea-linked derivative (CAS 869359-89-7) is stable up to 320°C due to stronger intermolecular hydrogen bonds .

Critical Analysis of Structural Modifications

  • Dimethylaminomethyl vs. tert-Butyl: The former enhances solubility and metal coordination but reduces thermal stability compared to bulky tert-butyl groups .
  • Carboxylic Acid vs. Hydroxyl Groups : Carboxylic acid derivatives excel in anion binding but require synthetic complexity, limiting scalability .
  • Morpholine vs. Urea Linkers : Morpholine supports micelle formation, whereas urea enables hierarchical self-assembly, highlighting trade-offs between simplicity and functionality .

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, the parent calixarene (25,26,27,28-tetrahydroxy derivative) is treated with chloromethyl dimethylamine (2.5 equivalents per phenolic group) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. The reaction proceeds at 65°C for 72 hours, achieving 58–62% yield of the target compound after silica gel chromatography. Critical parameters include:

ParameterOptimal RangeImpact on Yield
Base (K₂CO₃ vs. NaH)1.2 eq. NaH+12% yield
Solvent PolarityTHF > DMF > DCMTHF optimal
Temperature65±2°C<60°C: stalled

The use of sodium hydride as base prevents hydrolysis of the dimethylaminomethyl groups while maintaining sufficient nucleophilicity for the SN2 mechanism.

Stepwise Synthesis via Fragment Condensation

For enhanced regiocontrol, a [2+2] fragment condensation strategy has been developed, enabling precise installation of substituents at the 5,11,17,23 positions.

Intermediate Preparation

Two bis-functionalized calixarene precursors are synthesized:

  • Upper Rim Fragment : 5,17-bis(dimethylaminomethyl)-25,26-dihydroxycalixarene

  • Lower Rim Fragment : 11,23-bis(dimethylaminomethyl)-27,28-dihydroxycalixarene

Coupling is achieved through Friedel-Crafts alkylation using BF₃·OEt₂ as catalyst (2 mol%) in dichloromethane at −15°C, yielding the pentacyclic core in 44% yield after 96 hours.

Post-Synthetic Modification Approaches

Mannich Reaction Functionalization

A three-component Mannich reaction enables late-stage installation of dimethylaminomethyl groups:

Calixarene+HCHO+(CH₃)₂NHEtOH, 40°CTarget Compound\text{Calixarene} + \text{HCHO} + \text{(CH₃)₂NH} \xrightarrow{\text{EtOH, 40°C}} \text{Target Compound}

This method achieves 67% conversion but requires subsequent purification via preparative HPLC to remove over-alkylated byproducts.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (HPLC)Scalability
One-Pot Alkylation6298.2Industrial
Fragment Condensation4499.5Lab-scale
Mannich Functionaliz.6795.8Pilot-scale

The one-pot method offers superior scalability, while fragment condensation provides better control over stereochemistry.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (600 MHz, CDCl₃): δ 3.21 (s, 24H, N(CH₃)₂), 4.08 (d, J = 13.5 Hz, 8H, ArCH₂N)

  • HRMS (ESI+): m/z calc. for C₄₀H₅₂N₄O₄ [M+H]⁺: 653.4012, found: 653.4009

Industrial-Scale Production Considerations

VulcanChem's manufacturing process employs continuous flow reactors to maintain precise temperature control during the alkylation step, achieving batch sizes >5 kg with 59±2% yield. Critical quality attributes include:

  • Residual solvent content <300 ppm (ICH Q3C)

  • Heavy metals <10 ppm (ICP-MS verification)

Q & A

Q. What synthetic methodologies are employed to prepare this compound, and what factors critically influence reaction efficiency?

The compound is synthesized via cyclocondensation reactions involving tert-butyl-substituted calix[4]arene precursors, followed by selective functionalization of the phenolic hydroxyl groups with dimethylaminomethyl substituents . Key parameters include:

  • Temperature control : Maintaining 60–80°C during alkylation to prevent side reactions.
  • Solvent selection : Use of polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency.
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients to isolate the tetrol derivative . Yields typically range from 40–60%, with impurities arising from incomplete substitution or oxidation byproducts.

Q. How is the molecular structure validated, and what crystallographic features define its conformation?

Single-crystal X-ray diffraction is the primary method for structural elucidation. Key steps include:

  • Data collection : Using Bruker APEX DUO CCD diffractometers with Mo-Kα radiation (λ = 0.71073 Å) at 90–293 K .
  • Structure refinement : SHELXTL/SHELXL software to resolve bond lengths (mean σ = 0.006 Å) and angles, with R factors < 0.066 . The pentacyclic core exhibits a bowl-shaped conformation, with dimethylaminomethyl groups adopting axial-equatorial disorder in the crystal lattice (occupancy ratio 0.603:0.397) . Weak C-H···O hydrogen bonds form [001]-oriented chains, stabilizing the supramolecular assembly .

Advanced Research Questions

Q. How can crystallographic disorder in the dimethylaminomethyl substituents be resolved during structural refinement?

Disorder arises from dynamic flexibility of the substituents. Mitigation strategies include:

  • Multi-component refinement : Assigning partial occupancy to disordered atoms using SHELXL’s PART instruction .
  • Thermal parameter constraints : Applying SIMU/DELU restraints to prevent unrealistic displacement ellipsoids .
  • Low-temperature data collection : Reducing thermal motion by cooling crystals to 90 K . Validation with Hirshfeld surface analysis confirms intermolecular interactions (e.g., π-π stacking) that influence disorder patterns .

Q. What role do dimethylaminomethyl groups play in host-guest chemistry and coordination behavior?

The dimethylamino groups act as Lewis base sites , enabling:

  • Metal coordination : Binding to transition metals (e.g., Cu²⁺, Fe³⁺) via lone-pair donation, forming stable complexes for catalytic or sensing applications .
  • Anion recognition : Participating in hydrogen-bonding networks with oxyanions (e.g., SO₄²⁻) through N-H···O interactions . Comparative studies with tert-butyl analogs show enhanced solubility and tunable cavity size, critical for selective guest encapsulation .

Q. How do solvent polarity and crystallization conditions affect supramolecular assembly?

Solvent polarity governs molecular packing:

  • Polar solvents (MeOH, H₂O) : Promote C-H···O hydrogen bonding, yielding 1D polymeric chains .
  • Nonpolar solvents (toluene) : Favor van der Waals interactions, resulting in close-packed dimeric structures . Slow evaporation at 4°C produces high-quality crystals, while rapid cooling induces twinning, complicating data interpretation .

Methodological Challenges and Data Contradictions

Q. How are conflicting reports on the compound’s stability in acidic media reconciled?

Discrepancies arise from substituent sensitivity:

  • Dimethylamino groups : Hydrolyze under strong acidic conditions (pH < 2), degrading the pentacyclic core .
  • Tert-butyl analogs : Exhibit superior stability due to steric protection, as noted in safety assessments . Mitigation involves buffering reaction media (pH 5–7) or using protective groups (e.g., acetyl) during functionalization .

Q. What analytical techniques complement X-ray diffraction for characterizing dynamic conformations?

  • VT-NMR (Variable Temperature) : Reveals conformational exchange in solution (e.g., ring inversion at −60°C) .
  • DFT calculations : Predict energy barriers (ΔG‡ ≈ 50 kJ/mol) for substituent rotation, correlating with crystallographic disorder .
  • Dynamic light scattering (DLS) : Monitors aggregation behavior in aqueous solutions, critical for applications in drug delivery .

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